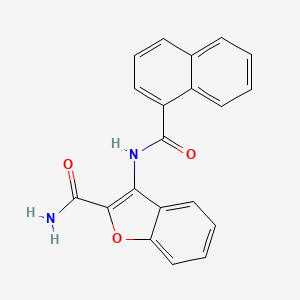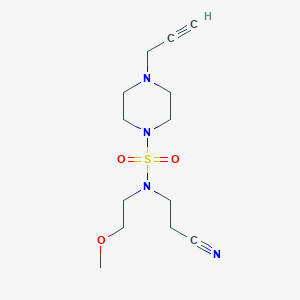
N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide, also known as CMPS, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. In
Mecanismo De Acción
The exact mechanism of action of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs). These enzymes play a crucial role in various physiological and pathological processes such as tissue remodeling, inflammation, and tumor growth. By inhibiting these enzymes, N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide may have a therapeutic effect in various diseases.
Biochemical and Physiological Effects:
N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs and CAs, which play a crucial role in various physiological and pathological processes. In addition, it has also been shown to have anti-inflammatory and anti-cancer properties. Furthermore, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide is its potential as a therapeutic agent in various diseases. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, it has also been studied for its potential in the treatment of neurodegenerative diseases. However, one of the limitations of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide is its limited solubility in water, which may pose a challenge in its formulation for clinical use.
Direcciones Futuras
There are several future directions for the study of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide. One of the future directions is the development of more efficient synthesis methods for N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide. In addition, further studies are needed to fully understand the mechanism of action of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide. Furthermore, more studies are needed to explore the potential of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide as a therapeutic agent in various diseases. Finally, more studies are needed to explore the safety and toxicity profile of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide.
Conclusion:
In conclusion, N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, it has also been studied for its potential in the treatment of neurodegenerative diseases. However, further studies are needed to fully understand the mechanism of action of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide and explore its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide involves a series of chemical reactions that lead to the formation of the final product. The first step involves the reaction of 4-prop-2-ynylpiperazine with 2-chloroethyl cyanoacetate, which leads to the formation of N-(2-cyanoethyl)-4-prop-2-ynylpiperazine. This intermediate product is then reacted with 2-methoxyethylamine to form N-(2-cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine. Finally, this compound is reacted with sulfamic acid to form the final product, N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide.
Aplicaciones Científicas De Investigación
N-(2-Cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, it has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-N-(2-methoxyethyl)-4-prop-2-ynylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-3-6-15-8-10-17(11-9-15)21(18,19)16(7-4-5-14)12-13-20-2/h1H,4,6-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKGJKIWXZYZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)N1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

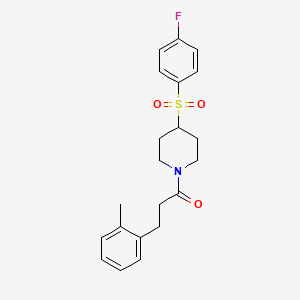
![ethyl 4-({[({1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetyl}amino)benzoate](/img/structure/B2671508.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2671509.png)
amine](/img/structure/B2671510.png)
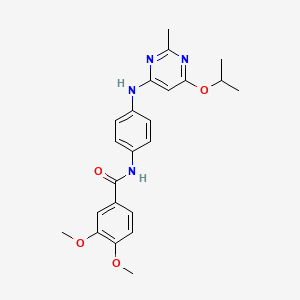
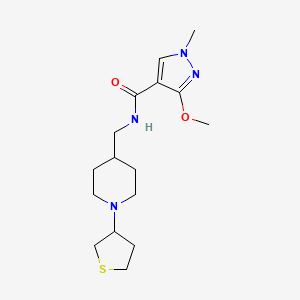
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2671515.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2671517.png)
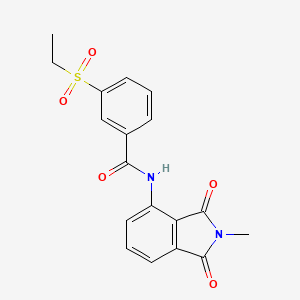
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2671523.png)
![2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2671526.png)

